4-Oxopentanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53495. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBCXHSPKJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279907 | |

| Record name | 4-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-56-0 | |

| Record name | Levulinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levulinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levulinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVULINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7ZV6HR5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxopentanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Oxopentanenitrile, a bifunctional organic compound of interest in various chemical syntheses. This document consolidates key data, outlines a representative synthetic protocol, and illustrates the molecule's structure and a potential synthetic workflow.

Core Chemical and Physical Properties

This compound, also known as levulinonitrile or 3-acetylpropionitrile, is a ketone and a nitrile functional group-containing molecule.[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited in publicly available literature, computed values from reliable databases are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 927-56-0 | [1] |

| SMILES | CC(=O)CCC#N | [1] |

| InChI Key | JFVBCXHSPKJLRP-UHFFFAOYSA-N | [1] |

| Boiling Point | Not available (experimental) | |

| Melting Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Solubility | Soluble in polar organic solvents (predicted) | |

| XLogP3-AA | -0.4 | [1] |

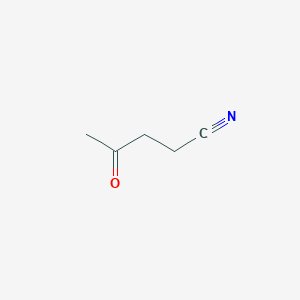

Chemical Structure and Identification

The structure of this compound consists of a five-carbon chain with a ketone group at the fourth carbon and a nitrile group at the first carbon.

Synthesis of this compound

Representative Experimental Protocol: Acylation of Acetonitrile (Conceptual)

This protocol describes a conceptual pathway for the synthesis of this compound via the acylation of the acetonitrile anion. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:

-

Acetonitrile

-

Strong, non-nucleophilic base (e.g., Sodium amide, Potassium tert-butoxide)

-

Acetylating agent (e.g., Ethyl acetate)

-

Anhydrous ethereal solvent (e.g., Diethyl ether, Tetrahydrofuran)

-

Aqueous acid solution (e.g., 1M HCl) for quenching

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Anion Formation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of acetonitrile in an anhydrous ethereal solvent is treated with a strong, non-nucleophilic base at a reduced temperature to form the acetonitrile anion.

-

Acylation: The acetylating agent is added dropwise to the solution containing the acetonitrile anion. The reaction mixture is stirred, allowing the nucleophilic anion to attack the electrophilic carbonyl of the acetylating agent.

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution. The product is then extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Potential Applications

The reactivity of this compound is characterized by the presence of both a ketone and a nitrile functional group. The ketone carbonyl is susceptible to nucleophilic attack, and the α-hydrogens to the ketone are acidic, allowing for enolate formation and subsequent reactions. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. This bifunctionality makes it a potentially useful building block in organic synthesis for the construction of more complex molecules.

Safety and Hazard Information

This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

3-Acetylpropionitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetylpropionitrile, more systematically known as 4-oxopentanenitrile. Due to its bifunctional nature, possessing both a ketone and a nitrile group, this compound serves as a versatile intermediate in organic synthesis. This document consolidates its chemical and physical properties, synthesis methodologies, and available toxicological data. In light of limited direct biological data, potential metabolic pathways are proposed based on the established metabolism of ketones and nitriles. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

3-Acetylpropionitrile, with the IUPAC name this compound, is a small organic molecule that holds significant potential as a building block in synthetic chemistry. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 927-56-0 |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Synonyms | This compound, Levulinonitrile, 3-Acetylpropionitrile, Methyl 2-cyanoethyl ketone |

| Appearance | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis Protocols

While specific high-yielding synthesis protocols for this compound are not extensively detailed in the literature, a general and robust method involves the acylation of a nitrile anion. A representative experimental workflow is outlined below.

Experimental Workflow for Synthesis

Detailed Methodology

A common approach for the synthesis of β-ketonitriles, such as this compound, involves the nucleophilic acylation of a nitrile. The following is a generalized protocol:

-

Anion Formation: Acetonitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base like sodium amide (NaNH₂) in an anhydrous aprotic solvent, such as diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). This reaction is typically performed at reduced temperatures to control reactivity.

-

Acylation: An acylating agent, in this case, methyl acetate, is added to the solution containing the acetonitrile anion. The anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile.

-

Work-up and Purification: The reaction is carefully quenched with an aqueous solution, such as dilute acid, to neutralize the remaining base. The product is then extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Toxicological Profile

General Hazards of β-Ketonitriles:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Irritation: Can cause skin and serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activities and signaling pathways directly modulated by this compound. However, the class of β-ketonitriles is recognized for its role as precursors in the synthesis of a wide array of biologically active heterocyclic compounds.[5][6][7][8][9] These synthesized molecules have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The biological effects observed are therefore largely attributed to the more complex molecules derived from β-ketonitrile scaffolds rather than the parent compounds themselves.

Proposed Metabolic Pathways

In the absence of direct experimental data on the metabolism of this compound, a putative metabolic pathway can be proposed based on the known metabolic fates of its constituent functional groups: the ketone and the nitrile.

Proposed Metabolic Fate of this compound

Metabolism of the Ketone Group: The ketone group can undergo reduction to a secondary alcohol, a common metabolic transformation catalyzed by carbonyl reductases. This would yield 4-hydroxypentanenitrile.

Metabolism of the Nitrile Group: The nitrile group can be metabolized via hydrolysis to a carboxylic acid. This biotransformation can be catalyzed by nitrilase enzymes, resulting in the formation of 4-oxopentanoic acid, also known as levulinic acid. Levulinic acid is a known metabolite that can be further metabolized and enter central metabolic pathways such as the Krebs cycle.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation. The actual metabolic fate of this compound in a biological system may be more complex and could involve a combination of these and other metabolic reactions.

Conclusion

3-Acetylpropionitrile (this compound) is a chemical intermediate with considerable utility in organic synthesis. While its direct biological effects are not well-documented, its chemical reactivity makes it a valuable precursor for the synthesis of potentially bioactive molecules. This guide has summarized the available technical information and provided a scientifically grounded, albeit speculative, overview of its potential metabolic fate. Further research is warranted to fully elucidate the toxicological and metabolic profiles of this compound.

References

- 1. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 4-Oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanenitrile (C₅H₇NO), a molecule of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented here is a compilation from publicly available spectral databases and chemical literature.

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data [1]

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| -C(=O)CH₃ | 2.23 | s | 3H |

| -CH₂- (adjacent to C=O) | 2.81 | t | 2H |

| -CH₂- (adjacent to C≡N) | 2.53 | t | 2H |

s = singlet, t = triplet

¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ ppm) |

| -C(=O)- | ~208 |

| -C≡N | ~120 |

| -CH₂- (adjacent to C=O) | ~30 |

| -CH₂- (adjacent to C≡N) | ~17 |

| -CH₃ | ~30 |

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the nitrile and ketone groups.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2251 | Sharp, Medium |

| Ketone (C=O) | 1720 | Strong, Sharp |

| C-H Stretch | 3000 - 2850 | Medium |

| C-H Bend | 1465 - 1365 | Medium |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure.[1]

| m/z | Ion |

| 97 | [M]⁺ (Molecular Ion) |

| 82 | [M-CH₃]⁺ |

| 54 | |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectral width is set to cover a range of -2 to 12 ppm.

-

A pulse angle of 30-45 degrees is used.

-

The relaxation delay is set to 1-2 seconds.

-

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectral width is set to cover a range of 0 to 220 ppm.

-

Proton decoupling is employed to simplify the spectrum.

-

A pulse angle of 45 degrees is used.

-

The relaxation delay is set to 2-5 seconds.

-

A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR spectrometer is ensured to be clean. A small amount of the liquid sample is placed directly onto the ATR crystal. Pressure is applied with the anvil to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR setup is collected first. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: The program starts at a low temperature (e.g., 50 °C), holds for 1-2 minutes, then ramps at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A typical scan range is m/z 40-400.

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. This data is compared with spectral libraries for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Gamma-Keto Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-keto nitriles are a class of organic compounds characterized by a ketone functional group at the gamma position relative to a nitrile group. This unique structural arrangement imparts a rich and versatile chemical reactivity, making them valuable intermediates in organic synthesis. Their importance is particularly pronounced in the field of medicinal chemistry and drug development, where they serve as key building blocks for a variety of biologically active molecules, including chiral gamma-lactones, which exhibit a wide range of therapeutic properties such as anticancer, antibiotic, antiviral, and antidepressant activities.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of gamma-keto nitriles, detailed experimental protocols for their synthesis and characterization, and a discussion of their reactivity and biological significance.

Physical Properties

Gamma-keto nitriles are typically colorless to pale yellow solids or liquids, with their physical state at room temperature being dependent on their molecular weight and the nature of their substituents.[2] The presence of both a polar ketone and a polar nitrile group results in these molecules having significant dipole moments.[3] Their solubility in water is generally moderate and decreases with increasing hydrocarbon chain length.

For ease of comparison, the following table summarizes the key physical properties of a selection of gamma-keto nitriles.

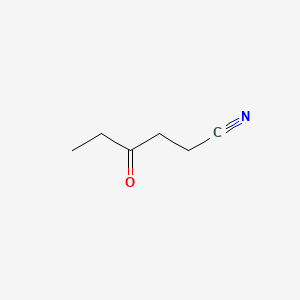

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 4-Oxopentanenitrile |  | C₅H₇NO | 97.12 | - | - | - |

| 4-Oxo-4-phenylbutanenitrile |  | C₁₀H₉NO | 159.18 | 73-75[4][5] | - | - |

| 4-Oxohexanenitrile |  | C₆H₉NO | 111.14 | - | - | - |

| 4-Methyl-5-oxohexanenitrile | C₇H₁₁NO | 125.17 | - | 115 (at 15 Torr)[6] | 0.948 (at 25 °C)[6] | |

| 4-Ethyl-5-oxohexanenitrile | C₈H₁₃NO | 139.19 | - | 90-93 (at 3 Torr)[7] | 0.9624 (at 20 °C)[7] | |

| 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile |  | C₁₇H₁₅NO₂ | 265.31 | - | 465.3 (at 760 mmHg) | 1.139 |

| 4-(2-Amino-5-nitrophenyl)-4-oxo-2-phenylbutanenitrile |  | C₁₆H₁₃N₃O₃ | 295.29 | 183.9-186.0 | - | - |

Chemical Properties and Reactivity

The chemical behavior of gamma-keto nitriles is dictated by the interplay between the electrophilic carbon of the nitrile group and the carbonyl carbon of the ketone. The electron-withdrawing nature of the nitrile group influences the reactivity of the rest of the molecule.

Acidity of α-Hydrogens

The hydrogens on the carbon atom alpha to the nitrile group are weakly acidic, with a pKa value of approximately 31.[7] The hydrogens on the carbon alpha to the ketone group are more acidic, with a pKa around 20, due to the ability of the carbonyl group to stabilize the resulting enolate anion through resonance.[7] This difference in acidity can be exploited in selective synthetic transformations.

Key Reactions of Gamma-Keto Nitriles

Gamma-keto nitriles undergo a variety of chemical transformations, making them versatile synthetic intermediates.

-

Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or through biocatalytic methods. This reaction is a critical step in the synthesis of chiral γ-hydroxy nitriles, which are precursors to biologically active γ-lactones.[1][8]

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate.[9] This transformation allows for the synthesis of gamma-keto acids.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon aqueous work-up, yields a ketone.[9][10]

-

Cyclization Reactions: The bifunctional nature of gamma-keto nitriles allows for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, treatment of γ-hydroxy nitriles, obtained from the reduction of γ-keto nitriles, can lead to the formation of γ-lactones upon hydrolysis of the nitrile group.[1][8]

Experimental Protocols

General Synthesis of Gamma-Keto Nitriles

A common route for the synthesis of gamma-keto nitriles involves a four-step process starting from aldehydes.[1][8]

References

- 1. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Page loading... [guidechem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

4-Oxopentanenitrile: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanenitrile, also known as levulinonitrile or 3-acetylpropionitrile, is a bifunctional organic compound featuring both a ketone and a nitrile functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries. This document provides a detailed overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for a scientific audience.

Discovery and History

The precise first synthesis of this compound is not well-documented in easily accessible historical records. However, its discovery can be contextualized within the broader history of nitrile and β-ketonitrile chemistry. The journey into the world of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest member of the nitrile family.[1][2] This was followed by the preparation of benzonitrile from benzoyl chloride and potassium cyanide by Friedrich Wöhler and Justus von Liebig in 1832, and Théophile-Jules Pelouze's synthesis of propionitrile in 1834.[2][3]

The development of synthetic methods for β-ketonitriles, the class of compounds to which this compound belongs, followed later. Early methods for the acylation of nitriles to form β-ketonitriles involved the use of strong bases such as sodium methoxide, sodium ethoxide, and sodium amide to generate a nitrile anion, which then reacts with an ester.[4] One of the notable early named reactions for nitrile synthesis is the Letts nitrile synthesis, discovered by Edmund A. Letts in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.[5] Given these timelines, it is plausible that this compound was first synthesized in the late 19th or early 20th century, following the establishment of these fundamental synthetic methodologies.

In modern chemistry, the focus has shifted towards developing more efficient, safer, and environmentally friendly methods for the synthesis of β-ketonitriles, reflecting the principles of green chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.11 g/mol |

| CAS Number | 927-56-0 |

| IUPAC Name | This compound |

| Synonyms | Levulinonitrile, 3-Acetylpropionitrile, 4-Oxovaleronitrile |

| Computed Boiling Point | Data not readily available |

| Computed Melting Point | Data not readily available |

| Computed Density | 0.989 g/cm³ |

| Solubility | Soluble in water and common organic solvents |

| InChI Key | JFVBCXHSPKJLRP-UHFFFAOYSA-N |

| SMILES | CC(=O)CCC#N |

(Data sourced from PubChem CID 225303)[6]

Experimental Protocols

The synthesis of this compound and related β-ketonitriles can be achieved through various methods. Below are detailed protocols for a traditional synthesis and a more modern, greener approach for a related compound.

Traditional Synthesis: Base-Catalyzed Acylation of a Nitrile

This protocol is a generalized procedure based on classical methods for synthesizing β-ketonitriles.

Reaction: Acetonitrile + Ethyl Acetate → this compound

Materials:

-

Sodium amide (NaNH2) or Potassium tert-butoxide (KOt-Bu)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetonitrile (CH3CN)

-

Ethyl acetate (CH3COOCH2CH3)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium amide (1.1 equivalents) and anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

Acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is stirred for 1-2 hours at 0 °C to ensure the complete formation of the nitrile anion.

-

Ethyl acetate (1.0 equivalent) is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of 1 M HCl until the solution is acidic.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

Modern Green Synthesis: Solvent-Free Grinding for 2,2-Dimethyl-4-oxopentanenitrile

This protocol illustrates a sustainable approach to the synthesis of a related β-ketonitrile, minimizing solvent waste and harsh reagents.[1]

Reaction: Isobutyronitrile + Methyl vinyl ketone → 2,2-Dimethyl-4-oxopentanenitrile

Materials:

-

Isobutyronitrile

-

Methyl vinyl ketone

-

Anhydrous, powdered Potassium carbonate (K2CO3)

-

Mortar and pestle or a ball mill

-

Diethyl ether (for extraction)

Procedure:

-

In a mortar, add potassium carbonate (0.2 equivalents) and isobutyronitrile (1.0 equivalent).

-

Grind the mixture for 2-3 minutes to activate the potassium carbonate.

-

Add methyl vinyl ketone (1.0 equivalent) to the mortar.

-

Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or a solid.

-

Monitor the reaction progress by taking a small sample and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, add diethyl ether (20 mL) to the mortar and triturate the solid.

-

Filter the mixture to remove the potassium carbonate.

-

Wash the solid with additional diethyl ether (2 x 10 mL).

-

Combine the ether filtrates and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-4-oxopentanenitrile.

Synthetic Workflow and Applications

The general synthetic approach to β-ketonitriles like this compound via nitrile acylation is a cornerstone reaction in organic synthesis. The following diagram illustrates this fundamental workflow.

Caption: Generalized workflow for the synthesis of this compound.

The bifunctional nature of this compound makes it a valuable precursor for a variety of more complex molecules. The ketone functionality can undergo reactions such as reduction, Grignard addition, and Wittig reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity is particularly useful in the synthesis of heterocyclic compounds like pyrazoles, pyrimidines, and pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.

Conclusion

This compound is a significant chemical intermediate with a rich, albeit not precisely documented, history rooted in the fundamental discoveries of nitrile chemistry. Its synthesis has evolved from traditional methods requiring harsh reagents to more modern, sustainable approaches. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, highlighting the enduring importance of this versatile molecule.

References

- 1. aureliaglovescanada.com [aureliaglovescanada.com]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms and alternative names for 4-Oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Oxopentanenitrile, a bifunctional organic compound of interest in chemical synthesis. This document consolidates available data on its synonyms, chemical and physical properties, synthesis, and potential applications, with a focus on providing a resource for professionals in research and development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.[1]

| IUPAC Name | This compound[1] |

| CAS Number | 927-56-0[1] |

| Common Synonyms | Levulinonitrile[1] |

| 4-Oxovaleronitrile[1] | |

| 3-Acetylpropionitrile[1] | |

| Levulinic acid nitrile[1] | |

| Methyl 2-cyanoethyl ketone[1] | |

| Cyanoethyl methyl ketone[1] | |

| Systematic & Other Names | pentanenitrile, 4-oxo-[1] |

| Levulonitrile[1] | |

| NSC-14520[1] | |

| NSC-53495[1] |

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Much of the publicly available data is computed, as indicated.

| Property | Value | Source |

| Molecular Formula | C5H7NO | PubChem[1] |

| Molecular Weight | 97.12 g/mol | PubChem[1] |

| Appearance | Liquid (Predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Not available | --- |

| InChI | InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3 | PubChem[1] |

| InChIKey | JFVBCXHSPKJLRP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)CCC#N | PubChem[1] |

Synthesis of this compound

A plausible synthetic route to this compound is the Michael addition of cyanide to methyl vinyl ketone. This reaction is typically base-catalyzed.

Generalized Experimental Protocol: Michael Addition

Materials:

-

Methyl vinyl ketone

-

A cyanide source (e.g., sodium cyanide or potassium cyanide)

-

A suitable solvent (e.g., ethanol, water, or a biphasic system)

-

A phase-transfer catalyst (if using a biphasic system, e.g., a quaternary ammonium salt)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of the cyanide source in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Michael Acceptor: Methyl vinyl ketone is added dropwise to the cyanide solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Workup: The reaction mixture is carefully quenched with an acidic solution to neutralize the excess base and protonate the product.

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation.

Applications in Research and Drug Development

There is limited direct information in the scientific literature regarding the specific use of this compound in drug development or its interaction with biological signaling pathways. However, its bifunctional nature, possessing both a ketone and a nitrile group, makes it a potentially versatile intermediate in organic synthesis.

Ketonitriles are known precursors for a variety of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[2] The ketone moiety can undergo reactions such as condensation with hydrazines to form pyrazoles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

While no specific signaling pathways involving this compound have been identified, its potential role as a synthetic building block for bioactive molecules remains an area for further exploration by researchers in medicinal chemistry and drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. The following information is based on available safety data.

Hazard Statements:

-

Toxic if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this substance.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations.

Spectral Data

Experimental spectral data for this compound is not widely available in public databases. However, predicted spectral data can be useful for preliminary identification.

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~2.8 | Triplet | 2H | -CH₂- adjacent to C=O |

| ~2.5 | Triplet | 2H | -CH₂- adjacent to CN |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O |

| ~120 | C≡N |

| ~40 | -CH₂- adjacent to C=O |

| ~30 | -C(=O)CH₃ |

| ~15 | -CH₂- adjacent to CN |

Predicted Infrared (IR) Spectrum:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch (nitrile) |

| ~1715 | C=O stretch (ketone) |

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional safety guidance and experimental validation. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

In-Depth Technical Guide to 4-Oxopentanenitrile: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 4-Oxopentanenitrile (also known as levulinonitrile or 4-oxovaleronitrile), CAS Number 927-56-0. The information is intended to support risk assessment and the implementation of safe laboratory and drug development practices.

Core Safety and Hazard Information

This compound is a chemical compound with significant health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1]

GHS Hazard and Precautionary Statements

A summary of the GHS hazard (H) and precautionary (P) statements for this compound is provided in the table below.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Oral (Category 4) | Exclamation mark | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | Exclamation mark | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | Exclamation mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | Exclamation mark | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | Exclamation mark | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Exclamation mark | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501.

Physicochemical and Toxicological Data

Physical and Chemical Properties

While some sources indicate that this compound is a liquid at room temperature, a complete set of experimentally verified physical and chemical properties is not consistently available. The following table summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C5H7NO | [1][2][3][4] |

| Molecular Weight | 97.12 g/mol | [1][2][3][4] |

| CAS Number | 927-56-0 | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Levulinonitrile, 4-oxovaleronitrile, 3-Acetylpropionitrile | [1] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature |

Toxicological Data

Experimental Protocols and Handling

Detailed experimental protocols for the handling and use of this compound are not widely published. However, based on its classification as a hazardous substance, the following general procedures for handling β-ketonitriles should be strictly adhered to.

General Handling and Storage

-

Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Body Protection : A lab coat or chemical-resistant apron is required.

-

-

Handling : Avoid direct contact with skin and eyes. Do not inhale vapors or mists. Prevent the formation of aerosols.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

-

Small Spills : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills : Evacuate the area and prevent entry. Contact emergency services.

-

First Aid :

-

In case of skin contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed : Immediately call a poison center or doctor. Do NOT induce vomiting.

-

Potential Toxicological Pathways

Specific studies on the signaling pathways affected by this compound are not available. However, the toxicity of aliphatic nitriles is generally attributed to their in-vivo metabolism, which can release cyanide.

Metabolic Activation and Cyanide Release

The probable metabolic pathway for this compound involves cytochrome P450-mediated oxidation at the carbon atom adjacent to the nitrile group. This leads to the formation of an unstable cyanohydrin, which can then decompose to release a cyanide ion and the corresponding ketone.

Caption: Probable metabolic pathway of this compound leading to cyanide release.

Cellular Toxicity of Cyanide

The released cyanide ion is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition blocks the utilization of oxygen, leading to cytotoxic hypoxia and a rapid decrease in ATP production.

Caption: Mechanism of cyanide-induced cellular toxicity via inhibition of cellular respiration.

Workflow for Safe Handling and Experimentation

The following diagram outlines a logical workflow for researchers planning to work with this compound.

Caption: A logical workflow for the safe handling of this compound in a research setting.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Commercial Availability and Suppliers of Levulinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinonitrile, systematically known as 4-oxopentanenitrile (CAS No. 927-56-0), is a bifunctional molecule containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of the commercial availability of Levulinonitrile, its suppliers, a detailed synthesis protocol, and an experimental example of its application in heterocyclic synthesis.

Commercial Availability and Suppliers

Levulinonitrile is commercially available from a number of chemical suppliers, primarily catering to the research and development market. It is typically sold in quantities ranging from milligrams to several grams with purities generally exceeding 95%. The compound is often listed under its systematic name, this compound. Below is a summary of key suppliers and their typical product offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 927-56-0 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g |

| Molport | This compound | 927-56-0 | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g |

| BLD Pharm | This compound | 927-56-0 | >95% | Inquire for quantities |

| Thoreauchem | This compound | 927-56-0 | >95% | Inquire for quantities |

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of Levulinonitrile

A direct method for the synthesis of Levulinonitrile involves the acid-nitrile exchange reaction. This process converts a carboxylic acid into a nitrile using a nitrile as both the reagent and the solvent under high temperature and pressure conditions.

Synthesis Workflow

The following diagram illustrates the synthesis of Levulinonitrile from Levulinic acid.

Caption: Synthesis of Levulinonitrile from Levulinic Acid.

Experimental Protocol: Synthesis of Levulinonitrile

Based on the acid-nitrile exchange reaction principle. [1]

Materials:

-

Levulinic acid

-

Acetonitrile (reagent and solvent grade)

-

High-pressure continuous flow reactor system

Procedure:

-

A solution of Levulinic acid in acetonitrile is prepared.

-

The solution is pumped into a high-pressure, high-temperature continuous flow reactor.

-

The reaction is conducted under supercritical acetonitrile conditions, typically at a temperature of 350°C and a pressure of 65 bar.

-

The residence time in the reactor is maintained for approximately 25 minutes to ensure complete conversion.

-

The product stream exiting the reactor, containing Levulinonitrile and acetic acid, is cooled and depressurized.

-

The Levulinonitrile is then isolated from the acetic acid and unreacted starting materials by distillation. An isolated yield of approximately 85% can be expected.

Application in Heterocyclic Synthesis: Preparation of 5-Amino-3-methyl-1H-pyrazole

Levulinonitrile, as a β-ketonitrile, is a versatile precursor for the synthesis of 5-aminopyrazole derivatives. The reaction proceeds via a condensation reaction with hydrazine.

Experimental Workflow

The diagram below outlines the key steps in the synthesis of 5-Amino-3-methyl-1H-pyrazole from Levulinonitrile.

Caption: Synthesis of a 5-aminopyrazole from Levulinonitrile.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrazole

This is a representative protocol for the synthesis of 5-aminopyrazoles from β-ketonitriles. [2]

Materials:

-

Levulinonitrile (this compound)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve Levulinonitrile in a suitable solvent such as ethanol.

-

To this solution, add a molar equivalent of hydrazine hydrate.

-

The reaction mixture is then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the Levulinonitrile to form a hydrazone intermediate.[2]

-

The subsequent step is an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon.[2]

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 5-Amino-3-methyl-1H-pyrazole.

References

Theoretical Reactivity of 4-Oxopentanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanenitrile, also known as levulinonitrile, is a bifunctional molecule incorporating both a ketone and a nitrile group. This unique structural arrangement imparts a versatile reactivity profile, making it a molecule of significant interest in organic synthesis and as a potential building block in drug discovery. This technical guide provides a comprehensive theoretical overview of the reactivity of this compound, drawing upon established principles of computational chemistry and analogous reactivity studies of related keto-nitriles. The document details predicted reactivity at its key functional sites, outlines hypothetical experimental and computational protocols for its study, and presents visual workflows and reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (C₅H₇NO) is a molecule possessing two key reactive centers: the electrophilic carbon of the carbonyl group and the electrophilic carbon of the nitrile group.[1] The spatial separation of these groups suggests that they can undergo reactions either independently or in a concerted fashion, leading to a diverse array of potential products. Understanding the relative reactivity of these sites is crucial for predicting reaction outcomes and designing synthetic pathways. While specific theoretical studies on this compound are not extensively available in the current literature, its reactivity can be inferred from computational studies on similar aliphatic nitriles and ketones.[2][3] Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and predicting the reactivity of such molecules.[4]

Theoretical Reactivity Analysis

The reactivity of this compound is dictated by the electronic properties of its carbonyl and nitrile functionalities. Computational methods can be employed to predict the most likely sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

A qualitative understanding of reactivity can be gained by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized on the carbon atoms of both the carbonyl and nitrile groups, indicating their susceptibility to nucleophilic attack. The HOMO, conversely, would likely be centered on the oxygen and nitrogen atoms, suggesting these as potential sites for electrophilic or protonation events.

Reactivity Descriptors

Quantitative insights into the local reactivity of this compound can be obtained through the calculation of reactivity descriptors derived from conceptual DFT. These descriptors help in pinpointing the most reactive atoms within the molecule.

-

Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The Fukui function f+(r) identifies sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. For this compound, the carbon atoms of the carbonyl and nitrile groups are expected to have the largest f+(r) values.

-

Dual Descriptor (Δf(r)) : This descriptor provides a more precise indication of nucleophilic and electrophilic sites. A positive value of Δf(r) indicates an electrophilic site, while a negative value signifies a nucleophilic site.

The following table summarizes the expected reactivity at the key atomic sites of this compound based on general principles of organic chemistry and theoretical studies of related molecules.

| Atom | Position | Predicted Reactivity | Theoretical Justification |

| C4 | Carbonyl Carbon | Electrophilic | High positive partial charge, significant LUMO coefficient, high f+(r) value. |

| O | Carbonyl Oxygen | Nucleophilic, Basic | High negative partial charge, significant HOMO coefficient, potential protonation site. |

| C1 | Nitrile Carbon | Electrophilic | High positive partial charge, significant LUMO coefficient, high f+(r) value. |

| N | Nitrile Nitrogen | Nucleophilic, Basic | High negative partial charge, significant HOMO coefficient, potential protonation site. |

| C3, C5 | α-Carbons | Acidic Protons | Protons adjacent to the carbonyl group can be abstracted by a base to form an enolate. |

Predicted Reaction Pathways

Based on the theoretical reactivity analysis, several key reaction pathways can be predicted for this compound.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is a primary site for nucleophilic attack. This can lead to the formation of alcohols (via reduction), cyanohydrins, or imines, depending on the nucleophile used. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Addition to the Nitrile Group

The nitrile carbon is also susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl carbon.[2] Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile group to form imine anions, which can be subsequently hydrolyzed to ketones.

Cycloaddition Reactions

The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively.[5][6] These reactions are often studied computationally using DFT to determine the regioselectivity and activation barriers.[4]

Experimental and Computational Protocols

To validate the theoretical predictions and further explore the reactivity of this compound, a combined experimental and computational approach is recommended.

General Experimental Protocol for Nucleophilic Addition

The following is a generalized protocol for the nucleophilic addition to this compound, which can be adapted for various nucleophiles.

-

Reaction Setup : A solution of this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition : The nucleophile (e.g., Grignard reagent, organolithium, or a solution of the nucleophile with a catalyst) is added dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C or -78 °C).

-

Reaction Monitoring : The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The product is then extracted into an organic solvent, and the organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography, distillation, or recrystallization to yield the pure addition product.

Computational Protocol for Reactivity Analysis

A detailed computational study of the reactivity of this compound can be performed using the following DFT-based protocol.

Protocol Details:

-

Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[5]

-

Methodology :

-

Geometry Optimization : The molecular geometry of this compound is optimized using a DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d).

-

Frequency Analysis : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Reactivity Descriptors : Natural Bond Orbital (NBO) or Hirshfeld population analysis is performed to calculate atomic charges. Fukui functions and the dual descriptor are then calculated to identify the most reactive sites.

-

Reaction Pathway Analysis : For specific reactions (e.g., nucleophilic addition, cycloaddition), the transition state (TS) geometry is located using methods like the Berny algorithm or a quadratic synchronous transit (QST) approach. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.

-

Energetics : Single-point energy calculations at a higher level of theory (e.g., M06-2X with a larger basis set like def2-TZVP) are performed on the optimized geometries of reactants, transition states, and products to obtain accurate activation energies and reaction enthalpies.

-

Applications in Drug Development

The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. The nitrile group can act as a bioisostere for other functional groups or as a warhead for covalent inhibitors.[3] The ketone functionality allows for the introduction of various substituents through nucleophilic addition or condensation reactions, enabling the exploration of a broad chemical space. A thorough understanding of its reactivity through theoretical studies can guide the design of synthetic routes to novel drug candidates and help in predicting their metabolic fate.

Conclusion

While direct experimental and theoretical studies on the reactivity of this compound are limited, a comprehensive understanding of its chemical behavior can be constructed through the application of established theoretical principles and by drawing analogies from related keto-nitrile systems. This guide provides a foundational framework for researchers and drug development professionals to explore the rich chemistry of this bifunctional molecule. The outlined theoretical predictions, reaction pathways, and computational protocols serve as a starting point for further investigation into the synthetic utility and potential applications of this compound. The synergy between computational modeling and experimental validation will be paramount in unlocking the full potential of this versatile chemical entity.

References

- 1. This compound | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ch20 : RCONH2 to other derivatives [chem.ucalgary.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemistry of γ-Keto Nitriles: A Comprehensive Technical Guide for Researchers

Introduction to γ-Keto Nitriles

γ-Keto nitriles are a class of bifunctional organic compounds characterized by the presence of a ketone group at the γ-position relative to a nitrile (cyano) group. This unique structural arrangement imparts a rich and versatile chemistry, making them highly valuable intermediates in organic synthesis. The electrophilic nature of the carbonyl carbon and the diverse reactivity of the nitrile moiety allow for a wide range of chemical transformations. These compounds serve as crucial precursors for the synthesis of various heterocyclic systems and biologically active molecules, particularly chiral γ-lactones, which exhibit a broad spectrum of medicinal properties, including anticancer, antibiotic, antiviral, and antidepressant activities.[1] The prochiral nature of the ketone in γ-keto nitriles also presents an opportunity for stereoselective reductions, enabling access to enantiomerically pure compounds of significant interest in drug development.[2]

Synthesis of γ-Keto Nitriles

The synthesis of γ-keto nitriles can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. Key methods include multi-step syntheses originating from aldehydes, photocatalytic reactions, and oxidative coupling strategies.

Multi-Step Synthesis from Aldehydes

A common and adaptable method for the synthesis of γ-keto nitriles involves a four-step sequence starting from readily available aldehydes.[1][2] This approach provides a systematic way to construct the γ-keto nitrile backbone and is amenable to the preparation of a diverse library of both alkyl and aryl substituted derivatives.

Experimental Protocol: Four-Step Synthesis of γ-Keto Nitriles from Aldehydes [1][2]

This protocol outlines a general procedure for the multi-step synthesis of γ-keto nitriles.

Step 1: Synthesis of the Aldol Adduct

-

To a solution of the starting aldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a solution of lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add a second aldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the aldol adduct.

Step 2: Oxidation to the Enone

-

Dissolve the aldol adduct (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the enone.

Step 3: Michael Addition of Cyanide

-

To a solution of the enone (1.0 eq) in a protic solvent like ethanol, add sodium cyanide (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the γ-keto nitrile.

Step 4: Hydrolysis of the Nitrile to γ-Lactone (Optional)

-

The purified γ-keto nitrile can be subjected to acidic or basic hydrolysis to yield the corresponding γ-lactone. For example, refluxing in a mixture of concentrated HCl and water, followed by extraction and purification.

Table 1: Representative Yields for the Synthesis of γ-Keto Nitriles

| Starting Aldehyde | Michael Acceptor | Product | Yield (%) | Reference |

| Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 85-95 | [2] |

| 4-Methoxybenzaldehyde | Acrylonitrile | 4-(4-Methoxyphenyl)-4-oxobutanenitrile | 92 | [2] |

| Cyclohexanecarboxaldehyde | Acrylonitrile | 4-Cyclohexyl-4-oxobutanenitrile | 88 | [2] |

| Propanal | Acrylonitrile | 4-Oxoheptanenitrile | 80 | [2] |

Photocatalytic Intermolecular Stetter Reaction

A green and efficient alternative for the synthesis of γ-keto nitriles is the photocatalytic intermolecular Stetter reaction. This method utilizes a photocatalyst, such as copper supported on graphitic carbon nitride (Cu@g-C3N4), under visible light irradiation to facilitate the C(sp²)–H activation of aldehydes and their subsequent addition to activated alkenes like acrylonitrile.[2] This approach is characterized by its operational simplicity, ambient reaction conditions, and use of water as a solvent, making it an environmentally benign process.[2]

Experimental Protocol: Photocatalytic Stetter Reaction for γ-Keto Nitrile Synthesis [2]

-

In a reaction vessel, suspend the Cu@g-C3N4 photocatalyst (5 mol%) in a mixture of water and an organic co-solvent (e.g., acetonitrile).

-

Add the aldehyde (1.0 eq) and acrylonitrile (1.5 eq) to the suspension.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 4-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired γ-keto nitrile.

Reactivity and Synthetic Applications

The dual functionality of γ-keto nitriles makes them versatile building blocks for a variety of more complex molecules. The ketone can undergo nucleophilic addition, reduction, or condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Conversion to Chiral γ-Lactones

A primary application of γ-keto nitriles is their conversion to chiral γ-hydroxy nitriles and subsequently to chiral γ-lactones.[1] The prochiral ketone can be stereoselectively reduced using biocatalysts, such as ketoreductases from the short-chain dehydrogenase/reductase (SDR) family.[1][2] The resulting enantiomerically enriched γ-hydroxy nitrile can then be hydrolyzed and cyclized to form the corresponding chiral γ-lactone.

Experimental Protocol: Biocatalytic Reduction of γ-Keto Nitriles [1][2]

-

Prepare a culture of a suitable microorganism expressing a ketoreductase (e.g., E. coli harboring a plasmid with the gene for a specific ketoreductase).

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), add the γ-keto nitrile substrate.

-

Initiate the reaction by adding the whole cells or the purified enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the progress of the reduction by chiral HPLC or GC.

-

Once the desired conversion is reached, extract the product with an organic solvent.

-

Purify the resulting γ-hydroxy nitrile by chromatography.

Characterization of γ-Keto Nitriles

The structure of γ-keto nitriles is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 4-Oxo-4-phenylbutanenitrile

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.99 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 3.35 (t, J = 6.8 Hz, 2H), 2.88 (t, J = 6.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 136.3, 133.8, 128.8, 128.1, 119.2, 34.5, 17.6 |

| IR (KBr, cm⁻¹) | ν: 2250 (C≡N), 1685 (C=O), 1597, 1448, 750, 690 |

| Mass Spec (EI) | m/z (%): 159 (M⁺, 25), 105 (100), 77 (50) |

Biological Significance and Applications in Drug Discovery

While γ-keto nitriles themselves are primarily valued as synthetic intermediates, their derivatives, particularly γ-lactones, possess significant biological activities. γ-Butyrolactones are found in numerous natural products and have been developed as drugs for a wide range of therapeutic areas.[3] The introduction of a nitrile group is a recognized strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[4] For instance, γ-keto nitriles can serve as precursors for compounds that act as enzyme inhibitors, where the nitrile group may interact with active site residues.[5]

Table 3: Anticancer Activity of Representative γ-Butyrolactones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A synthetic α-methylene-γ-butyrolactone derivative | P-388 leukemia | >10 | [6] |

| A spiro methylene lactone of 5-iodo-N-methylisatin | P-388 leukemia | 1.8 | [6] |

| A synthetic α-(aminomethyl)-γ-butyrolactone | Panc-1 (pancreatic) | ~5-10 | [7] |

| Parthenolide | MCF-7 (breast) | 7.5 | [8] |

Note: The table presents a selection of data for γ-butyrolactones to illustrate their potential anticancer activity. Direct IC₅₀ values for γ-lactones explicitly synthesized from a corresponding γ-keto nitrile are often embedded within broader studies and require specific literature deep dives.

Signaling Pathways and Experimental Workflows

The development of drugs based on γ-keto nitrile derivatives often involves understanding their interaction with specific cellular signaling pathways. For example, some natural product γ-lactones have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival.

Below are diagrams generated using the DOT language to visualize key workflows and relationships in the chemistry of γ-keto nitriles.

Caption: General synthetic workflow from aldehydes to γ-lactones via γ-keto nitriles.

Caption: Biocatalytic reduction of a γ-keto nitrile to a chiral γ-hydroxy nitrile.

Conclusion

γ-Keto nitriles represent a versatile and powerful class of synthetic intermediates. Their accessibility through various synthetic routes, coupled with the rich reactivity of their constituent functional groups, provides chemists with a valuable platform for the construction of complex and biologically important molecules. The ability to stereoselectively transform the ketone functionality opens the door to the asymmetric synthesis of chiral γ-lactones, a privileged scaffold in medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic application of γ-keto nitrile chemistry will undoubtedly play an increasingly important role in the discovery and development of new drugs.

References

- 1. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]